molecular formula C14H18N2O2S B1396170 N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine CAS No. 1352999-17-7

N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine

Cat. No.: B1396170
CAS No.: 1352999-17-7
M. Wt: 278.37 g/mol
InChI Key: OMQXMPXBYJTBHT-UHFFFAOYSA-N
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Description

N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a butyl group at the 6th position of the benzothiazole ring and a methylglycine moiety attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation of the benzothiazole ring using butyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Methylglycine Moiety: The final step involves the reaction of the butyl-substituted benzothiazole with methylglycine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, bases like potassium carbonate, solvents such as dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-butyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
  • 5-bromo-N-(6-butyl-1,3-benzothiazol-2-yl)-2-furancarboxamide

Uniqueness

N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine is unique due to the presence of the methylglycine moiety, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(6-butyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-3-4-5-10-6-7-11-12(8-10)19-14(15-11)16(2)9-13(17)18/h6-8H,3-5,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQXMPXBYJTBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(S2)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 2
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N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 3
N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 4
N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 5
Reactant of Route 5
N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 6
N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine

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